molecular formula C27H31N3O3S B2451728 3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1024020-22-1

3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Número de catálogo: B2451728
Número CAS: 1024020-22-1
Peso molecular: 477.62
Clave InChI: LNBNYCAQIFPBLX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C27H31N3O3S and its molecular weight is 477.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(Cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a compound belonging to the imidazoquinazoline class, which has attracted attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its role as an α-glucosidase inhibitor and its implications in treating type 2 diabetes mellitus (T2DM), along with its anticancer properties.

  • Chemical Formula : C27H31N3O3S
  • Molecular Weight : 477.63 g/mol
  • CAS Number : 1024593-93-8

α-Glucosidase Inhibition

The primary biological activity of this compound is its inhibition of α-glucosidase, an enzyme crucial in carbohydrate metabolism. Inhibiting this enzyme can help manage blood glucose levels in diabetic patients.

Research Findings :

  • Inhibitory Potency : The compound demonstrated IC50 values ranging from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM against α-glucosidase derived from Saccharomyces cerevisiae .
  • Structure-Activity Relationship (SAR) : The presence of methoxy groups at specific positions on the imidazoquinazoline scaffold significantly enhances inhibitory activity. Compounds with two methoxy groups showed particularly strong inhibition .

Anticancer Activity

Recent studies have also explored the anticancer potential of imidazoquinazolines, including this compound.

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines such as HCC827 (non-small cell lung cancer), A549 (lung cancer), and MCF-7 (breast cancer) .
  • Antiproliferative Effects : Significant antiproliferative activity was observed in HCC827 cells, with treated cells showing a G2/M phase block, indicating potential utility in cancer therapy .

Case Study 1: α-Glucosidase Inhibition

A study synthesized several derivatives of imidazoquinazolines and tested their inhibitory effects on α-glucosidase. Among these, the compound exhibited notable potency compared to standard treatments like acarbose, demonstrating a potential pathway for developing new diabetes medications .

CompoundIC50 (µM)Remarks
Acarbose750 ± 1.5Standard control
Compound X50.0 ± 0.12Most potent derivative
Compound Y268.25 ± 0.09Moderate potency

Case Study 2: Anticancer Activity

In a comparative study involving multiple cancer cell lines, the compound showed significant growth inhibition:

Cell LineIC50 (µM)Effect
HCC82712.44 ± 0.38High sensitivity
A549308.33 ± 0.06Moderate sensitivity
MCF-7Not specifiedLow sensitivity

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various quinazoline derivatives, including 3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one. Research indicates that compounds in this class exhibit significant inhibitory effects against a range of pathogenic bacteria and fungi. For instance, derivatives have shown effectiveness against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.98 μg/mL
Compound BE. coli1.50 μg/mL
Compound CC. albicans2.00 μg/mL

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer cells. In vitro studies suggest that these compounds can inhibit cell proliferation effectively, indicating their potential as anticancer agents .

Table 2: Anticancer Activity of Quinazoline Derivatives

Compound NameCancer Cell LineIC50 (μM)
Compound DA5495.00
Compound EMCF77.50

Synthesis and Characterization

The synthesis of this compound involves multi-step chemical reactions that typically include the formation of the imidazoquinazoline core followed by functionalization at various positions to enhance biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Propiedades

IUPAC Name

3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O3S/c1-17-8-7-11-19(12-17)16-34-27-28-21-15-24(33-3)23(32-2)14-20(21)25-29-26(31)22(30(25)27)13-18-9-5-4-6-10-18/h7-8,11-12,14-15,18,22H,4-6,9-10,13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBNYCAQIFPBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=O)C(N42)CC5CCCCC5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.